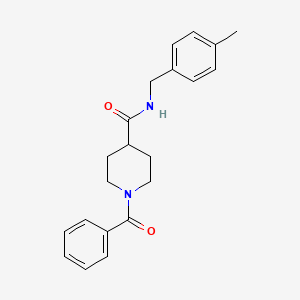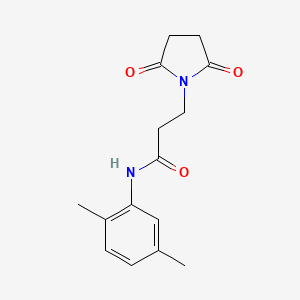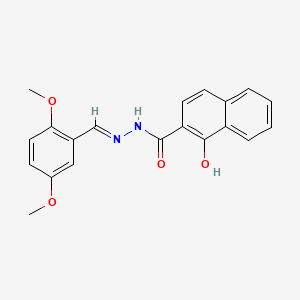![molecular formula C9H7N5O4 B5862262 4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5862262.png)
4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol, also known as NBDT, is a compound that has been the subject of scientific research for its potential use in various applications.
Mécanisme D'action
The mechanism of action of 4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol involves its ability to bind to the active site of tyrosinase, preventing the enzyme from catalyzing the production of melanin. This inhibition leads to a decrease in melanin production, resulting in a reduction in hyperpigmentation.
Biochemical and Physiological Effects:
In addition to its potential use as a tyrosinase inhibitor, 4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol has also been studied for its antioxidant properties. It has been shown to scavenge free radicals, which can cause cellular damage and contribute to the development of diseases such as cancer. 4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol may also have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol in lab experiments is its high solubility in organic solvents, making it easy to dissolve and work with. However, one limitation is its relatively low stability, which may affect its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on 4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol. One area of interest is its potential use in the development of novel hyperpigmentation treatments. Additionally, further studies on its antioxidant and anti-inflammatory properties may lead to the development of new therapies for a variety of diseases. Further research is also needed to determine the optimal conditions for using 4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol in lab experiments, as well as its potential limitations and drawbacks.
In conclusion, 4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol is a compound with potential applications in a variety of scientific research areas. Its ability to inhibit tyrosinase activity and scavenge free radicals make it a promising candidate for the treatment of hyperpigmentation and other diseases. Further research is needed to fully understand its mechanism of action and potential limitations, as well as its potential for use in lab experiments and future therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol involves the reaction of 4-nitrobenzaldehyde with 4-amino-4H-1,2,4-triazole-3,5-diol in the presence of a catalyst. The resulting compound is a yellow powder that is soluble in organic solvents.
Applications De Recherche Scientifique
4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol has been studied for its potential use as an inhibitor of tyrosinase, an enzyme involved in the production of melanin. Melanin is responsible for the color of skin, hair, and eyes, and overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. 4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol has been shown to effectively inhibit tyrosinase activity, making it a potential candidate for the treatment of hyperpigmentation disorders.
Propriétés
IUPAC Name |
4-[(E)-(4-nitrophenyl)methylideneamino]-1,2,4-triazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O4/c15-8-11-12-9(16)13(8)10-5-6-1-3-7(4-2-6)14(17)18/h1-5H,(H,11,15)(H,12,16)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACXHUJMDZHPBE-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C(=O)NNC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C(=O)NNC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B5862193.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5862196.png)

![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5862211.png)



![N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5862261.png)
![3-(isobutyrylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5862269.png)
![3-methyl-N-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5862270.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5862274.png)
![1,1'-[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5862281.png)
